2-Acetoxy-4'-butylbenzophenone
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Overview
Description
2-Acetoxy-4’-butylbenzophenone is a chemical compound with the molecular formula C19H20O3. It is a member of the benzophenone family and is known for its ability to absorb ultraviolet (UV) radiation. This compound is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-butylbenzophenone can be achieved through various methods. One common method involves the acetylation of 4’-butylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-4’-butylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-butylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
2-Acetoxy-4’-butylbenzophenone has several scientific research applications:
Chemistry: Used as a UV-absorbing agent in photochemical studies.
Biology: Studied for its potential effects on cellular processes and DNA protection.
Medicine: Investigated for its potential therapeutic effects in drug development and clinical trials.
Industry: Utilized in the formulation of sunscreens and other cosmetic products to protect against UV radiation.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-butylbenzophenone involves its ability to absorb UV radiation. Upon absorption, the compound undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing UV-induced damage to the skin. The molecular targets include cellular components such as DNA, where it helps to prevent UV-induced mutations.
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-4’-t-butylbenzophenone: Similar in structure but with a tert-butyl group instead of a butyl group.
4-Acetoxybenzophenone: Lacks the butyl group, making it less hydrophobic.
4’-Butylbenzophenone: Lacks the acetoxy group, affecting its UV-absorbing properties.
Uniqueness
2-Acetoxy-4’-butylbenzophenone is unique due to its combination of the acetoxy and butyl groups, which enhance its UV-absorbing properties and make it suitable for use in sunscreens and other cosmetic products.
Properties
IUPAC Name |
[2-(4-butylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-4-7-15-10-12-16(13-11-15)19(21)17-8-5-6-9-18(17)22-14(2)20/h5-6,8-13H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBWFQOIRQIONO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641581 |
Source
|
Record name | 2-(4-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-44-9 |
Source
|
Record name | Methanone, [2-(acetyloxy)phenyl](4-butylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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